
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
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Description
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H14F3NO3S2 and its molecular weight is 365.39. The purity is usually 95%.
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Biological Activity
N-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, structure-activity relationships, and relevant case studies.
1. Synthesis and Characterization
The compound can be synthesized through various chemical routes, often involving the reaction of sulfonamide derivatives with substituted phenolic compounds. The synthesis typically includes:
- Starting Materials : 4-(trifluoromethyl)benzenesulfonamide and 2-hydroxy-2-(3-methylthiophen-2-yl)ethyl derivatives.
- Reagents : Common reagents include coupling agents and catalysts to facilitate the formation of the sulfonamide bond.
Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure of the synthesized compound.
Antimicrobial Activity
Research indicates that derivatives of sulfonamides exhibit significant antimicrobial properties. For instance, compounds with a trifluoromethyl group have shown enhanced activity against various bacteria and fungi.
- Mechanism : The proposed mechanism involves inhibition of bacterial enzymes such as dihydropteroate synthase, which is crucial for folate synthesis in bacteria.
Compound | Microbial Target | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 50 µM |
Other Sulfonamides | S. aureus | 25 µM |
Anticancer Activity
Several studies have reported the anticancer effects of related compounds. For example, benzenesulfonamide derivatives have been shown to inhibit cell proliferation in various cancer cell lines.
- Case Study : A study on similar sulfonamide derivatives demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 30 µM.
3. Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Key modifications that enhance activity include:
- Trifluoromethyl Substitution : Increases lipophilicity and alters electronic properties, enhancing binding affinity to target enzymes.
- Hydroxyl Group : Contributes to hydrogen bonding interactions with biological targets, improving solubility and bioavailability.
4. Research Findings
Recent studies have focused on the development of novel derivatives based on this compound's scaffold. For instance:
- Inhibition Studies : Compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases. Some derivatives showed IC50 values lower than that of standard drugs like rivastigmine .
- Antimicrobial Efficacy : The compound exhibited moderate activity against Mycobacterium tuberculosis, with MIC values indicating potential as an antimicrobial agent .
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO3S2/c1-9-6-7-22-13(9)12(19)8-18-23(20,21)11-4-2-10(3-5-11)14(15,16)17/h2-7,12,18-19H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQUNJGAGYFHZMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.